![molecular formula C14H22N2O B1320630 [4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol CAS No. 1052611-74-1](/img/structure/B1320630.png)
[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolidin-2-ones : The compound participates in the synthesis of 3,4-cis-disubstituted pyrrolidin-2-ones, which are produced via conjugate addition of primary amines in methanol to a difunctionalized O-methyl allyl ether (Arfaoui et al., 2015).
Formation of Chiral Methylzinc Amino Alkoxides : This compound reacts with dimethylzinc to form chiral methylzinc amino alkoxides. This reaction is significant in the formation of new centres of chirality (Hecht, 2000).
Involvement in Asymmetric Synthesis : It's used in the stereospecific arylation of (S)proline, leading to the asymmetric synthesis of phenyl(2'-pyrrolidinyl)methanol (Soai & Ookawa, 1986).
Chemical Reactions and Interactions
Sensor for Metal Ions : A Schiff base derived from this compound acts as a colorimetric sensor for Fe(III) and a fluorescent sensor for Al(III), showcasing its utility in metal ion detection (Soufeena & Aravindakshan, 2019).
Nucleophilic Substitution in Methanol : This compound undergoes nucleophilic substitution in methanol, demonstrating its reactivity in various solvent environments (Zoltewicz et al., 1985).
Catalyst in Polymer Synthesis : It's used in catalyst systems for polymerizing 2,6-dimethylphenol, illustrating its role in polymer chemistry (Kim et al., 2018).
Molecular Characterization and Structural Analysis
Crystal Structural Studies : The compound has been used in the synthesis of Schiff bases, which were then analyzed using single-crystal X-ray diffraction, offering insights into its molecular structure (Obasi et al., 2016).
Computational Studies : In silico studies of Schiff bases derived from this compound provide a deeper understanding of its molecular properties and potential pharmacokinetic applications (Ossai et al., 2020).
properties
IUPAC Name |
[4-(aminomethyl)-1,2-dimethyl-5-phenylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(10-17)8-12(9-15)13(16(14)2)11-6-4-3-5-7-11/h3-7,12-13,17H,8-10,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPJHGVBDBRRCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2)CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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